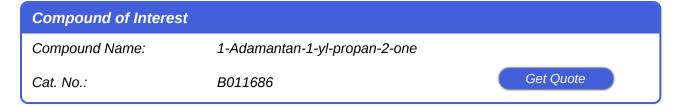


Spectroscopic Profile of 1-Adamantan-1-ylpropan-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the adamantane derivative, **1-Adamantan-1-yl-propan-2-one**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Adamantan-1-yl-propan-2-one**, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.10	S	3H	CH₃ (a)
~2.20	S	2H	CH ₂ (b)
~1.65	m	6Н	3 x CH ₂ of adamantyl
~1.75	m	6Н	3 x CH ₂ of adamantyl
~2.00	m	3H	3 x CH of adamantyl

Note: Predicted values based on typical chemical shifts of similar structures. Precise values may vary based on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~209	C=O (f)
~55	CH ₂ (b)
~37	3 x CH₂ of adamantyl (c)
~28	3 x CH₂ of adamantyl (d)
~40	3 x CH of adamantyl (e)
~32	C (quaternary) of adamantyl (g)
~30	CH₃ (a)

Note: Predicted values based on typical chemical shifts of adamantane derivatives and ketones.

Table 3: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O stretch
~2900-2850	Strong	C-H stretch (adamantyl & alkyl)
~1450	Medium	CH₂ bend
~1360	Medium	CH₃ bend

Note: Predicted values based on characteristic IR absorptions for ketones and alkanes.

Table 4: Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion	
192.15	[M]+ (Molecular Ion)	
135.12	[M - C ₃ H ₇ O] ⁺ (Loss of propanone side chain)	
149.13	[M - C₃H₅]+ (Loss of allyl radical)	
43.02	[CH₃CO]+ (Acylium ion)	

Note: Predicted fragmentation pattern. The base peak is often the adamantyl cation at m/z 135.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the adamantyl proton signals.

Sample Preparation:

• Dissolve approximately 5-10 mg of **1-Adamantan-1-yl-propan-2-one** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).



- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

• Spectral Range: 4000-400 cm⁻¹.



Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

Sample Introduction:

- Direct Insertion Probe (DIP): For solid samples, a small amount is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
- Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into a
 gas chromatograph for separation before entering the mass spectrometer.

Data Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

• Scan Speed: 1-2 scans per second.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Adamantan-1-yl-propan-2-one**.

Caption: Workflow of Spectroscopic Analysis.

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